molecular formula C23H20ClN3OS B2362271 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1223783-66-1

2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2362271
CAS No.: 1223783-66-1
M. Wt: 421.94
InChI Key: OHEVQLPAFQHELC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine have been synthesized and characterized, showing potential in various chemical reactions. These compounds include pyrazole and pyrazolopyrimidine derivatives, which have been analyzed through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014).

Potential Biological Activities

  • Pyrazolo[1,5-a]pyrazine derivatives have been explored for their biological activities. Studies show that similar compounds exhibit significant anticancer and tuberculostatic activities, offering potential in medical research (Abdellatif et al., 2014); (Foks et al., 2005).

Antidepressant Activities

  • Derivatives of pyrazolines, which are structurally related to pyrazolo[1,5-a]pyrazines, have been synthesized and evaluated for their antidepressant activities. These studies contribute to understanding the potential of similar compounds in psychiatric medication research (Palaska, Aytemir, Uzbay, & Erol, 2001).

Antimicrobial and Antifungal Activities

  • Research indicates that pyrazoline derivatives exhibit antimicrobial and antifungal activities, suggesting that compounds like this compound could have similar properties and potential applications in developing new antimicrobial agents (Kumar & Joshi, 2007).

Synthesis and Properties

  • The synthesis and properties of pyrazolo[1,5-a]pyrazine derivatives have been a subject of study, leading to the development of new methods and insights into their chemical behavior. These studies are fundamental in exploring the full potential of these compounds in various applications (Fedotov, Hotsulia, & Panasenko, 2022).

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-3-16-5-7-17(8-6-16)15-29-23-21-14-20(26-27(21)12-11-25-23)18-9-10-22(28-4-2)19(24)13-18/h3,5-14H,1,4,15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEVQLPAFQHELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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